molecular formula C14H16ClN3O2 B1667117 Amipizone CAS No. 69635-63-8

Amipizone

Cat. No. B1667117
CAS RN: 69635-63-8
M. Wt: 293.75 g/mol
InChI Key: NQWQBGBWCJSARZ-UHFFFAOYSA-N
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Description

Amipizone is a phosphodiesterase inhibitor.

properties

IUPAC Name

2-chloro-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-8-7-12(19)17-18-13(8)10-3-5-11(6-4-10)16-14(20)9(2)15/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQBGBWCJSARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867840
Record name 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amipizone

CAS RN

69635-63-8
Record name Amipizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069635638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIPIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OT95Q2G4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.0 g (29.6 millimoles) of 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridaz-3-one and 4.1 g (32.3 millimoles) of 2-chloropropionyl chloride in 100 ml of absolute toluene are kept at 80° C. for 4 hours. The product is filtered off at 10° C., washed with water and dried under reduced pressure at 50° C. 7.9 g (91% of theory) of 6-[p-(2-chloropropionylamino)-phenyl]-5-methyl-4,5-dihydropyridaz-3-one are isolated as beige crystals which, after recrystallization from methanol, melt at 215°-217° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
D Avcı, S Bahçeli, Ö Tamer… - Canadian Journal of …, 2015 - cdnsciencepub.com
… no sufficient studies on the flufenpyr and amipizone compounds in terms of the spectroscopic and … optical properties of the flufenpyr and amipizone compounds calculated at the B3LYP, …
Number of citations: 58 cdnsciencepub.com
M Asif, S Anita - Ovidius Univ Ann Chem 2011; 22 (2) …, 2011 - anale-chimie.univ-ovidius.ro
Pyridazinone hold considerable interest relative to the preparation of organic intermediates and physiologically active compounds (21-25). Various structural modifications were carried …
Number of citations: 10 anale-chimie.univ-ovidius.ro
M Imran, A Abida - Tropical Journal of Pharmaceutical Research, 2016 - ajol.info
6-(4-Aminophenyl)-4, 5-dihydro-3 (2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in …
Number of citations: 10 www.ajol.info
M Asif - Cent Eur J Exp Biol, 2017 - academia.edu
There has been an increasing interest in the chemistry of pyridazinone derivatives because of their biological significance. Pyridazinones have been reported to possess variety of …
Number of citations: 24 www.academia.edu
I Sircar, RP Steffen, G Bobowski, SE Burke… - Journal of medicinal …, 1989 - ACS Publications
… IX summarizes the effects of 3d, amipizone, and saline on thrombus weight and left ventricular contractility. These studies illustrate that 3d possesss a potent antithrombotic activity at …
Number of citations: 52 pubs.acs.org
M Asif, M Imran - Analytical Chemistry Letters, 2020 - Taylor & Francis
Two series of 6-phenyl-4,5-dihydropyridazinone derivatives containing 2-substituted amin-1-yl-methyl (4a-g) and 2-substituted amin-1-yl-ethyl (5a-g) were synthesized and tested as …
Number of citations: 7 www.tandfonline.com
A Kumar - Research Journal of Pharmacy and Technology, 2022 - indianjournals.com
The present research aims to synthesize new series of 3(2h)-one pyridazinone derivatives with a potential anti-oxidant activity. All the compounds were synthesized by the esterification …
Number of citations: 2 www.indianjournals.com
M Asif - Current medicinal chemistry, 2012 - ingentaconnect.com
… Various different pyridazine and pyridazinone derivatives also used in various diseases, particularly in cardiac vascular diseases such as amipizone 16, indolidan 17, Y-590 18, …
Number of citations: 164 www.ingentaconnect.com
M Imran, M Asif - Russian Journal of Bioorganic Chemistry, 2020 - Springer
Pyridazines hold considerable interest relative to pharmacologically active molecules. The pyridazine compounds are exhibited different types of pharmacological activities. The various …
Number of citations: 20 link.springer.com
RS Shainova, TA Gomktsyan… - Journal of Chemical …, 2019 - journals.sagepub.com
On the basis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, a series of its novel O-substituted (including 6-(1,3,5-triazin-2-yl)oxy) derivatives is prepared. It is proven that the substitution …
Number of citations: 8 journals.sagepub.com

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